Enantiomer-Dependent NMDA Receptor Antagonist Potency: 50- to 80-Fold Differential from Chiral Building Block
The stereochemical configuration at the piperazine 2-position, which is fixed as (S) in Methyl (S)-1-N-Cbz-piperazine-2-carboxylate, is critical for downstream biological activity of derived NMDA receptor antagonists. In a study of PPDA derivatives synthesized from chiral piperazine-2,3-dicarboxylate precursors, the resolved optical isomers of PPDA displayed a 50- to 80-fold difference in potency, with the (−) isomer being significantly more potent than the (+) isomer at recombinant NMDA receptors expressed in Xenopus laevis oocytes [1]. This stereochemical dependence establishes that procurement of the (S)-enantiomer building block (CAS 314741-63-4) versus the (R)-enantiomer (CAS 126937-43-7) or racemic mixture directly determines the biological activity of final compounds, precluding substitution without complete re-evaluation of pharmacological activity.
| Evidence Dimension | Enantiomer-dependent potency of derived NMDA antagonists |
|---|---|
| Target Compound Data | (S)-enantiomer precursor (CAS 314741-63-4) yields active (−)-isomer PPDA derivatives |
| Comparator Or Baseline | (R)-enantiomer precursor (CAS 126937-43-7) or racemic mixture yields less active (+)-isomer |
| Quantified Difference | 50- to 80-fold greater potency for (−)-isomer versus (+)-isomer at recombinant NMDA receptors |
| Conditions | Recombinant NMDA receptors expressed in Xenopus laevis oocytes; PPDA derivative optical isomers |
Why This Matters
Procuring the incorrect enantiomer or racemic mixture yields final compounds with 50- to 80-fold lower potency, necessitating re-synthesis and wasting resources.
- [1] Costa, B. M., Feng, B., Tsintsadze, T. S., Morley, R. M., Irvine, M. W., Tsintsadze, V., Lozovaya, N. A., Jane, D. E., & Monaghan, D. T. (2009). N-Methyl-d-aspartate (NMDA) receptor NR2 subunit selectivity of a series of novel piperazine-2,3-dicarboxylate derivatives: preferential blockade of extrasynaptic NMDA receptors in the rat hippocampal CA3-CA1 synapse. Journal of Pharmacology and Experimental Therapeutics, 331(2), 618–626. View Source
